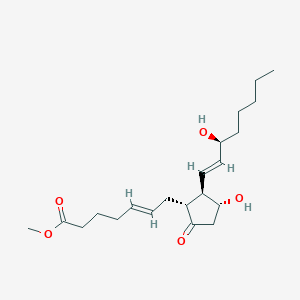

Prostaglandin E2-methylester

Übersicht

Beschreibung

Prostaglandin E2 methyl ester is a lipid-soluble analog of Prostaglandin E2, one of the primary cyclooxygenase products of arachidonic acid. It is known for its enhanced lipid solubility compared to Prostaglandin E2 . Prostaglandin E2 plays a significant role in various physiological processes, including inflammation, fertility, parturition, gastric mucosal integrity, and immune modulation .

Wissenschaftliche Forschungsanwendungen

Prostaglandin E2-Methylester hat zahlreiche Anwendungen in der wissenschaftlichen Forschung in verschiedenen Bereichen:

Chemie:

- Wird als Modellverbindung verwendet, um das Verhalten lipidlöslicher Prostaglandine in verschiedenen chemischen Umgebungen zu untersuchen.

Biologie:

Medizin:

- Studien zu seinen potenziellen therapeutischen Anwendungen bei Erkrankungen wie Magengeschwüren, Entzündungen und Fruchtbarkeitsbehandlungen .

Industrie:

- Verwendung in der pharmazeutischen Industrie zur Entwicklung von Prostaglandin-basierten Medikamenten .

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es an bestimmte Prostaglandinrezeptoren bindet, darunter EP1, EP2, EP3 und EP4. Diese Rezeptoren sind mit verschiedenen Signalwegen gekoppelt, wie dem Adenylatcyclase-cAMP-Weg. Die Aktivierung dieser Rezeptoren führt zu verschiedenen physiologischen Reaktionen, darunter Entzündungsmodulation, glatte Muskelkontraktion und Regulierung der Immunantwort .

Ähnliche Verbindungen:

Prostaglandin E1: Ein weiteres Mitglied der Prostaglandin-Familie mit ähnlichen physiologischen Wirkungen, aber unterschiedlichen Rezeptoraffinitäten.

Prostaglandin F2α: Bekannt für seine Rolle bei der Einleitung der Wehen und der Kontrolle von Nachgeburtsblutungen.

Prostaglandin D2: An Allergiereaktionen und Schlafregulation beteiligt

Einzigartigkeit: this compound ist aufgrund seiner erhöhten Lipidlöslichkeit einzigartig, die es ihm ermöglicht, effektiver mit Lipidmembranen und Rezeptoren zu interagieren. Diese Eigenschaft macht es besonders nützlich in Forschung und therapeutischen Anwendungen, wo Lipidlöslichkeit entscheidend ist .

Wirkmechanismus

Target of Action

Prostaglandin E2 methyl ester primarily targets the prostaglandin E2 and E3 receptors . These receptors play a crucial role in various biological activities, including inflammation, fertility and parturition, gastric mucosal integrity, and immune modulation .

Mode of Action

Prostaglandin E2 methyl ester interacts with its targets by binding and activating the prostaglandin E2 receptor . This results in various physiological changes such as the opening and softening of the cervix and dilation of blood vessels . It also binds to prostaglandin E2 and E3 receptors as an agonist to cause myometrial contractions and progressive cervical dilation via tissue sensitization to oxytocin .

Biochemical Pathways

Prostaglandin E2 methyl ester affects several biochemical pathways. It exerts its effect via binding four G protein-coupled receptor subtypes (EP1–4) . When Prostaglandin E2 methyl ester couples with EP1, it activates Gi and PI3K-AKT-mTOR signaling to enhance the transcription of HIF-α . EP1 also induces Gq and activates the PLC/DAG/PKC pathway to stimulate NF-κB gene expression .

Pharmacokinetics

It is known that the first step in the metabolism of prostaglandins is an oxidation at carbon 15 in the prostaglandin molecule, leading to biologically inactive metabolites which are then further degraded . The half-life in the human circulation of primary Prostaglandins, such as PGE2, has been estimated to be 5–10 seconds .

Result of Action

The action of Prostaglandin E2 methyl ester results in various molecular and cellular effects. For instance, it inhibits basal acid secretion, which is likely to be a direct action on the parietal cell . This could prove valuable in the treatment of peptic ulcer . It also influences inflammation, fertility and parturition, gastric mucosal integrity, and immune modulation .

Action Environment

The action, efficacy, and stability of Prostaglandin E2 methyl ester can be influenced by various environmental factors. For example, the intestinal microenvironment is rich in Prostaglandin E2, which drives mitochondrial depolarization in CD8+T cells . Consequently, these cells engage autophagy to clear depolarized mitochondria, and enhance glutathione synthesis to scavenge reactive oxygen species (ROS) that result from mitochondrial depolarization .

Biochemische Analyse

Biochemical Properties

Prostaglandin E2 Methyl Ester is produced predominantly from arachidonic acid by COX and PGE 2, and exists at some level in nearly all cell types . It acts on four different receptors termed EP 1 through EP 4 .

Cellular Effects

Prostaglandin E2 Methyl Ester has a dampening effect on TCR signaling . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Prostaglandin E2 Methyl Ester exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Prostaglandin E2 Methyl Ester over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Prostaglandin E2 Methyl Ester vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Prostaglandin E2 Methyl Ester is involved in metabolic pathways that interact with enzymes or cofactors . This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Prostaglandin E2 Methyl Ester is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Prostaglandin E2 methyl ester can be synthesized from Prostaglandin E2 through esterification. One common method involves the reaction of Prostaglandin E2 with diazomethane in a methanol-ether mixture. The reaction typically takes about 15 minutes, and the solvents are removed using a rotary evaporator. The resulting oily residue is dissolved in chloroform and analyzed by thin-layer chromatography to confirm its purity .

Industrial Production Methods: Industrial production of Prostaglandin E2 methyl ester often involves the enzymatic conversion of arachidonic acid to Prostaglandin E2 using extracts from sheep seminal vesicular glands. The presence of glutathione ensures high yields. The Prostaglandin E2 is then esterified to form Prostaglandin E2 methyl ester .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Prostaglandin E2-Methylester durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: this compound kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktion kann mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid erreicht werden.

Substitution: Substitutionsreaktionen umfassen oft Halogenierung oder Alkylierung unter Verwendung von Reagenzien wie Halogenen oder Alkylhalogeniden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation verschiedene hydroxylierte Derivate ergeben, während Reduktion Alkohole erzeugen kann .

Vergleich Mit ähnlichen Verbindungen

Prostaglandin E1: Another member of the prostaglandin family with similar physiological effects but different receptor affinities.

Prostaglandin F2α: Known for its role in inducing labor and controlling postpartum hemorrhage.

Prostaglandin D2: Involved in allergic responses and sleep regulation

Uniqueness: Prostaglandin E2 methyl ester is unique due to its enhanced lipid solubility, which allows it to interact more effectively with lipid membranes and receptors. This property makes it particularly useful in research and therapeutic applications where lipid solubility is crucial .

Eigenschaften

CAS-Nummer |

31753-17-0 |

|---|---|

Molekularformel |

C21H34O5 |

Molekulargewicht |

366.5 g/mol |

IUPAC-Name |

methyl (E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate |

InChI |

InChI=1S/C21H34O5/c1-3-4-7-10-16(22)13-14-18-17(19(23)15-20(18)24)11-8-5-6-9-12-21(25)26-2/h5,8,13-14,16-18,20,22,24H,3-4,6-7,9-12,15H2,1-2H3/b8-5+,14-13+/t16-,17+,18+,20+/m0/s1 |

InChI-Schlüssel |

WGCXTGBZBFBQPP-APRSVDTJSA-N |

SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC)O)O |

Isomerische SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C/CCCC(=O)OC)O)O |

Kanonische SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC)O)O |

Synonyme |

PGE2 methyl ester prostaglandin E2 methyl ester prostaglandin E2 methyl ester, (5Z,11alpha,13E,15R)-isomer prostaglandin E2 methyl ester, (5Z,8beta,11alpha,12alpha,13E,15R)-isomer prostaglandin E2 methyl ester, (5Z,8beta,11alpha,12alpha,13E,15S)-isomer prostaglandin E2 methyl ester, (5Z,8beta,11beta,12alpha,13E,15R)-isomer prostaglandin E2 methyl ester, (5Z,8beta,11beta,12alpha,13E,15S)-isome |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.